![molecular formula C12H15F3N2O B1310382 N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine CAS No. 681482-48-4](/img/structure/B1310382.png)

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine

Descripción general

Descripción

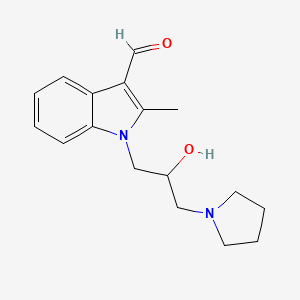

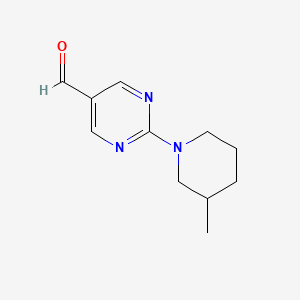

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2O and a molecular weight of 260.26 .

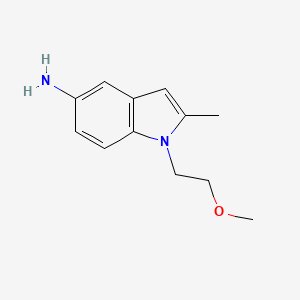

Molecular Structure Analysis

The molecular structure of “N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is based on its molecular formula, C12H15F3N2O. It contains a piperidine ring, which is a heterocyclic amine, and a phenyl ring with a trifluoromethoxy group attached .Aplicaciones Científicas De Investigación

Inhibitor of Soluble Epoxide Hydrolase

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration .

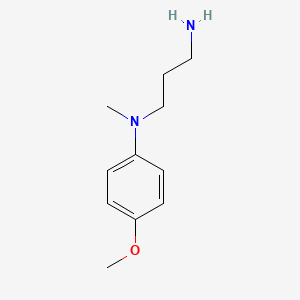

Method

The compound is synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . It is then used in various animal disease models to study its effects .

Results

The compound has shown promising results in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .

Synthesis of Symmetrical Bis-ureas

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of symmetrical bis-ureas, which are promising as inhibitors of human soluble epoxide hydrolase .

Method

The compound is synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .

Results

The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase .

Electrochromic Materials

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polydithienylpyrroles, which are electrochromic materials .

Method

The compound is synthesized electrochemically .

Results

The synthesized compounds have shown promising electrochromic behaviors .

Proteomics Research

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in proteomics research .

Method

The compound is purchased from biochemical suppliers and used in various proteomics experiments .

Results

The specific results depend on the nature of the experiment .

Combination with S1P Receptor Modulator

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is combined with a S1P receptor modulator for pharmaceutical applications .

Method

The compound is combined with a S1P receptor modulator in a pharmaceutical composition .

Results

The combination has shown promise in pharmaceutical applications .

Electrochromic Electrodes

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polythiophenes, which are used as electrochromic electrodes .

Results

The synthesized compounds have shown good reversible redox behaviors, large conductivity, and large color contrast between reduced and oxidized states .

Propiedades

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSADOPHGOBYIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)